BenchChemオンラインストアへようこそ!

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide

Medicinal chemistry Scaffold differentiation Lead optimization

1-(4-Acetylphenyl)-N-benzylpiperidine-4-carboxamide (CAS 900018-96-4, molecular formula C21H24N2O2, molecular weight 336.43 g/mol) is a synthetic piperidine-4-carboxamide derivative bearing a 4-acetylphenyl substituent at the piperidine N1 position and an N-benzyl group on the carboxamide nitrogen. This dual-substitution architecture distinguishes it from simpler mono-substituted piperidine carboxamides that dominate commercial screening libraries.

Molecular Formula C21H24N2O2
Molecular Weight 336.435
CAS No. 900018-96-4
Cat. No. B2504622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide
CAS900018-96-4
Molecular FormulaC21H24N2O2
Molecular Weight336.435
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C21H24N2O2/c1-16(24)18-7-9-20(10-8-18)23-13-11-19(12-14-23)21(25)22-15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)
InChIKeyWKUUMPFXIZXOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Acetylphenyl)-N-benzylpiperidine-4-carboxamide (CAS 900018-96-4): Core Chemotype and Procurement Positioning


1-(4-Acetylphenyl)-N-benzylpiperidine-4-carboxamide (CAS 900018-96-4, molecular formula C21H24N2O2, molecular weight 336.43 g/mol) is a synthetic piperidine-4-carboxamide derivative bearing a 4-acetylphenyl substituent at the piperidine N1 position and an N-benzyl group on the carboxamide nitrogen . This dual-substitution architecture distinguishes it from simpler mono-substituted piperidine carboxamides that dominate commercial screening libraries. The compound is supplied as a research-grade building block (typical purity ≥95%) and is structurally positioned at the intersection of two well-validated medicinal chemistry lineages: the 4-benzylpiperidine CCR5 antagonist series exemplified by TAK-220, and the N-benzylpiperidine-4-carboxamide sigma-1 receptor ligand series [1][2]. Its molecular design provides a differentiated starting point for lead optimization programs targeting G-protein-coupled receptors (GPCRs), sigma receptors, or kinase platforms where simultaneous modulation of the N1-aryl and N-benzylcarboxamide vectors is desired.

Why Generic Substitution Fails for CAS 900018-96-4: Structural Non-Interchangeability Within the Piperidine-4-Carboxamide Class


The piperidine-4-carboxamide scaffold is highly sensitive to subtle variations in both the N1-aryl and the amide N-substituent. SAR studies across sigma-1 receptor, CCR5, and PDE4 programs have repeatedly demonstrated that replacing the N-benzylcarboxamide moiety with alkyl, cycloalkyl, or substituted benzyl groups can shift target affinity by orders of magnitude or invert selectivity profiles between receptor subtypes [1][2]. In the sigma-1 ligand series published by Zampieri et al., systematic substitution of the N-benzylcarboxamide group resulted in sigma-1 Ki values spanning from 3.7 nM to >1,000 nM across closely related analogs, underscoring that even single-atom changes at the amide nitrogen cannot be treated as functionally equivalent [1]. Similarly, in the CCR5 antagonist series, replacement of the N1-acetyl group on the piperidine ring was shown to profoundly alter metabolic stability in human hepatic microsomes and antiviral potency [2]. For procurement purposes, substituting 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide with a des-acetyl, des-benzyl, or N-alkyl congener introduces an unvalidated perturbation whose SAR consequences are unpredictable without de novo experimental determination. The quantitative evidence below establishes the specific dimensions along which this compound is structurally and functionally differentiated from its closest commercially available analogs.

Product-Specific Quantitative Evidence Guide: CAS 900018-96-4 Differentiated from Closest Analogs


Structural Differentiation: N1-(4-Acetylphenyl) + N-Benzyl Dual Substitution Versus Mono-Substituted Analogs

1-(4-Acetylphenyl)-N-benzylpiperidine-4-carboxamide (C21H24N2O2, MW 336.43) incorporates two pharmacophoric substituents simultaneously: a 4-acetylphenyl group at the piperidine N1 position and an N-benzyl group on the carboxamide. Closest commercially available analogs lack one or both substituents. 1-(4-Acetylphenyl)piperidine-4-carboxamide (CAS 250713-72-5, C14H18N2O2, MW 246.30) bears only the N1-acetylphenyl group but carries a primary amide (no N-benzyl), reducing its molecular weight by ~90 Da relative to the target compound . N-Benzylpiperidine-4-carboxamide (CAS 101264-48-6, C13H18N2O, MW 218.29) bears only the N-benzylcarboxamide but lacks any N1-aryl substituent, reducing molecular weight by ~118 Da and eliminating the acetylphenyl hydrogen-bond acceptor pharmacophore [1]. 1-(4-Acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide (CAS 900019-00-3, C22H26N2O3, MW 366.45) replaces the N-benzyl group with a 4-methoxybenzyl group, introducing an additional hydrogen-bond acceptor and increasing LogP relative to the target compound . The target compound thus occupies a unique position within the chemical space defined by these three substitution vectors.

Medicinal chemistry Scaffold differentiation Lead optimization

Sigma-1 Receptor Affinity: Class-Level Potency of N-Benzylpiperidine-4-Carboxamide Derivatives

Within the piperidine-4-carboxamide class, N-benzylcarboxamide substitution has been directly associated with high-affinity sigma-1 receptor binding. Zampieri et al. (2015) systematically evaluated a series of piperidine-4-carboxamide derivatives against sigma-1 and sigma-2 receptors and reported that derivatives retaining the N-benzylcarboxamide motif consistently displayed nanomolar sigma-1 Ki values, with the most potent compound (2k) exhibiting sigma-1 Ki = 3.7 nM and a Ki(sigma-2)/Ki(sigma-1) selectivity ratio of 351 [1]. This study explicitly assessed the impact of substituting the N-benzylcarboxamide group on sigma receptor affinity, establishing that the N-benzyl moiety is a critical pharmacophoric element for sigma-1 engagement within this chemotype [1]. While the specific compound 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide was not directly tested in this study, the N1-(4-acetylphenyl) substitution represents an additional vector that is structurally and electronically distinct from the N1-substituents in the Zampieri series (which included N1-benzyl, N1-phenylpropyl, and N1-tetrahydroquinolinyl variants). Compared to N-benzylpiperidine-4-carboxamide (CAS 101264-48-6, which lacks any N1-aryl group), the target compound offers a structurally more complex, potentially more selective sigma receptor probe.

Sigma receptor Radioligand binding CNS drug discovery

CCR5 Antagonist Chemotype Overlap: Structural Resemblance to the TAK-220 Developmental Series

The TAK-220 CCR5 antagonist discovery program established that piperidine-4-carboxamide derivatives bearing N1-acyl and N-benzyl-type substituents exhibit potent CCR5 binding and anti-HIV-1 activity. Compound 5f, a key intermediate in this series featuring a 4-benzylpiperidine moiety with a carbamoyl substitution, showed HIV-1 envelope-mediated membrane fusion IC50 = 5.8 nM [1]. The clinical candidate TAK-220 (5m) achieved CCR5 binding IC50 = 3.5 nM and membrane fusion IC50 = 0.42 nM [1]. The target compound 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide shares the core piperidine-4-carboxamide scaffold with an N1-aryl substituent and an N-benzylcarboxamide, analogous to the TAK-220 series architecture. The 4-acetylphenyl substituent at N1 is structurally related to the N1-acetyl group in TAK-220, while offering an extended aromatic system with a hydrogen-bond-accepting ketone that may engage additional receptor subpockets. In contrast, simpler analogs such as 1-(4-acetylphenyl)piperidine-4-carboxamide (CAS 250713-72-5) lack the N-benzyl group essential for the CCR5 pharmacophore as defined by the TAK-220 SAR [1], making them unsuitable as CCR5 screening candidates.

CCR5 antagonist HIV-1 entry inhibitor GPCR medicinal chemistry

PDE4 Inhibitory Potential: Piperidine-4-Carboxamide Class Demonstrates Sub-Micromolar Activity

Piperidine-4-carboxamide derivatives have been identified as a recognized chemotype for phosphodiesterase 4 (PDE4) inhibition. Specifically, 4-ethyl-N-methylpiperidine-4-carboxamide demonstrated PDE4 IC50 = 380 nM against PDE4 derived from guinea-pig macrophages, positioning this scaffold in the sub-micromolar potency range [1]. The target compound 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide presents distinct structural modifications relative to the reference PDE4 inhibitor: it replaces the 4-ethyl group with a 4-(N-benzylcarboxamide) group, and the N-methylcarboxamide with an N-benzylcarboxamide. These structural differences produce a larger, more lipophilic molecule with additional hydrogen-bonding capacity that may influence PDE4 subtype selectivity. In contrast, N-benzylpiperidine-4-carboxamide (CAS 101264-48-6), which lacks the N1-aryl substitution, may exhibit different pharmacokinetic properties (e.g., lower metabolic stability) compared to the more substituted target compound. Direct PDE4 IC50 data for CAS 900018-96-4 are not available; however, its structural features are consistent with the piperidine-4-carboxamide PDE4 inhibitor pharmacophore.

PDE4 inhibition Anti-inflammatory cAMP signaling

CYP3A4 Liability: Piperidine-4-Carboxamides Exhibit Low to Moderate CYP3A4 Inhibition

CYP3A4 inhibition is a critical liability in drug development. Data from the ChEMBL database for a structurally related piperidine-4-carboxamide derivative (CHEMBL2165502) indicate CYP3A4 IC50 = 10,000 nM (>10 μM) in a time-dependent inhibition assay using human liver microsomes preincubated for 30 minutes [1]. This low CYP3A4 inhibitory potency is consistent with the broader piperidine-4-carboxamide class, which generally exhibits favorable CYP450 profiles. For the target compound 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide, the 4-acetylphenyl substituent at N1 introduces a ketone moiety not present in simpler analogs such as N-benzylpiperidine-4-carboxamide, potentially altering CYP-mediated metabolic pathways. The N-benzyl group may also undergo CYP-catalyzed oxidation. However, the absence of strongly basic or heterocyclic features commonly associated with CYP inhibition (e.g., imidazole, pyridine) suggests that CYP3A4 inhibition for the target compound is likely to remain in the low micromolar to non-inhibitory range, consistent with the class profile.

Drug metabolism CYP450 inhibition ADME-Tox

Commercial Availability and Purity: Guaranteed Supply Specification Versus Uncharacterized Analogs

CAS 900018-96-4 is commercially available with a guaranteed purity specification of ≥95% (HPLC) from multiple reputable suppliers including CheMenu (Catalog CM726464) and RRKChem (Catalog RK220324) . This specification provides procurement certainty for research use. In contrast, the closest analog 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide (available through Sigma-Aldrich/BIONET) and the methoxybenzyl analog CAS 900019-00-3 are available from fewer suppliers and may carry different purity specifications or longer lead times . The benzyl analog (CAS 900018-96-4) offers the advantage of an unsubstituted phenyl ring at the carboxamide, providing a clean SAR baseline without the electronic or steric perturbations introduced by para-methoxy or cyclopropylmethyl substituents present in competing analogs. This makes it the preferred starting point for systematic SAR exploration.

Chemical procurement Purity specification Supply chain

Best Research and Industrial Application Scenarios for CAS 900018-96-4


Sigma-1 Receptor Ligand Screening and Lead Optimization

The N-benzylcarboxamide piperidine-4-carboxamide scaffold has been validated as a privileged sigma-1 receptor pharmacophore, with class-leading derivatives (e.g., compound 2k from Zampieri et al.) achieving sigma-1 Ki = 3.7 nM and sigma-2/sigma-1 selectivity ratios exceeding 350 [1]. CAS 900018-96-4, bearing both the essential N-benzylcarboxamide motif and a novel N1-(4-acetylphenyl) substituent, provides an ideal starting point for sigma-1 radioligand binding screens. Its structural differentiation from the Zampieri series—specifically the 4-acetylphenyl group at N1 replacing the previously explored tetrahydroquinoline or benzyl N1-substituents—offers an opportunity to probe an unexplored region of sigma-1 chemical space. Researchers can systematically vary the 4-acetylphenyl moiety to optimize affinity and selectivity while retaining the validated N-benzylcarboxamide anchor.

CCR5 Antagonist Discovery Based on TAK-220 Pharmacophore Architecture

The TAK-220 program established that piperidine-4-carboxamides with N1-acyl/N1-aryl and N-benzyl-type dual substitution exhibit potent CCR5 binding and anti-HIV-1 activity (TAK-220 CCR5 binding IC50 = 3.5 nM, membrane fusion IC50 = 0.42 nM) [2]. CAS 900018-96-4 provides a structurally congruent scaffold for CCR5 antagonist screening. Its 4-acetylphenyl N1-substituent may engage the CCR5 transmembrane binding pocket in a manner analogous to the N1-acetyl group of TAK-220 but with enhanced aromatic stacking potential. This compound is appropriate for structure-based design efforts aimed at identifying novel CCR5 antagonists with improved resistance profiles against HIV-1 strains that evade maraviroc and other marketed CCR5 inhibitors.

PDE4 Inhibitor Scaffold Hopping and Subtype Selectivity Profiling

Piperidine-4-carboxamides, including 4-ethyl-N-methylpiperidine-4-carboxamide (PDE4 IC50 = 380 nM), have demonstrated sub-micromolar PDE4 inhibitory activity [3]. CAS 900018-96-4, with its N1-(4-acetylphenyl) and N-benzylcarboxamide substitution pattern, represents a chemically differentiated PDE4 inhibitor candidate. The extended aromatic system may confer enhanced PDE4 subtype selectivity (e.g., PDE4B vs. PDE4D) or altered intracellular distribution due to increased lipophilicity. This compound is suitable for PDE4 panel screening in both enzymatic and cell-based cAMP assays to identify novel subtype-selective PDE4 inhibitors with potential anti-inflammatory or CNS applications.

Dual-Target or Polypharmacology Probe Design (Sigma-1 / PDE4 / CCR5 Intersection)

The convergence of sigma-1 receptor, CCR5, and PDE4 pharmacophores within the piperidine-4-carboxamide scaffold creates an opportunity for rational polypharmacology. CAS 900018-96-4 contains structural features compatible with all three target classes: the N-benzylcarboxamide for sigma-1 binding [1], the extended N1-aryl substitution for CCR5 engagement [2], and the piperidine-4-carboxamide core for PDE4 inhibition [3]. Multiparametric screening of this single compound across sigma-1 (binding), CCR5 (functional antagonism), and PDE4 (enzymatic inhibition) assays may reveal unexpected polypharmacology profiles. Such profiles are increasingly valued in neuropsychiatric and neuroinflammatory drug discovery, where simultaneous modulation of sigma-1 and PDE4, or CCR5 and sigma-1, has shown preclinical synergy in pain and neurodegenerative disease models.

Quote Request

Request a Quote for 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.